molecular formula C11H9ClF3NO2 B1672066 Fasentin CAS No. 392721-37-8

Fasentin

Cat. No. B1672066
M. Wt: 279.64 g/mol
InChI Key: GNYIJZMBLZXJEJ-UHFFFAOYSA-N
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Description

Fasentin is a synthetic compound that has been described as a modulator of GLUT-1 and GLUT-4 transporters, thus inhibiting glucose uptake in some cancer cells . It has been used as a glucose transporter (GLUT1) inhibitor to assess its effects on the vulnerability of a wide range of triple-negative breast cancer (TNBC) cell lines .


Molecular Structure Analysis

Fasentin has the molecular formula C11H9ClF3NO2 and a molecular weight of 279.64 . The structure includes a 4-chloro-3-(trifluoromethyl)phenyl group attached to a 3-oxobutanamide .


Physical And Chemical Properties Analysis

Fasentin is a white to off-white powder . It is soluble in DMSO . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Scientific Field : Biomedical Sciences, specifically in the study of angiogenesis and cancer research .
  • Summary of the Application : Fasentin has been described as a modulator of GLUT-1 and GLUT-4 transporters, thus inhibiting glucose uptake in some cancer cells . It has been used in research to study its effects on angiogenesis, the formation of new blood vessels, which is a key process in the growth of cancer .
  • Methods of Application or Experimental Procedures : The capability of Fasentin to modulate angiogenesis was tested both in vitro and in vivo . The researchers showed that Fasentin inhibited tube formation in endothelial cells, which is a crucial step in angiogenesis .

Safety And Hazards

Fasentin is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract . It is not flammable or combustible .

Future Directions

Fasentin’s ability to inhibit glucose uptake and modulate angiogenesis suggests potential utility in cancer and other angiogenesis-dependent diseases . Future work will explore the specificity of Fasentin for the 13 GLUT family members .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5H,4H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYIJZMBLZXJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358175
Record name Fasentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasentin

CAS RN

392721-37-8
Record name Fasentin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16759
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fasentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fasentin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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